Methyl 3-(1H-imidazol-1-yl)prop-2-enoate
Description
Properties
CAS No. |
91860-02-5 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
methyl 3-imidazol-1-ylprop-2-enoate |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)2-4-9-5-3-8-6-9/h2-6H,1H3 |
InChI Key |
YEWCVHGXMIELRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CN1C=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of β-Haloacrylate Esters
A widely employed strategy involves the displacement of a β-halide from methyl 3-haloprop-2-enoate using imidazole as the nucleophile. This method, adapted from the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine, leverages the reactivity of imidazole’s N1 position.
Procedure :
Methyl 3-bromoprop-2-enoate is reacted with imidazole in the presence of sodium hydride (NaH) in N-methyl-2-pyrrolidinone (NMP) at 20–25°C for 16 hours. The strong base deprotonates imidazole, enhancing its nucleophilicity, while NMP stabilizes the transition state. Post-reaction, the mixture is quenched with water, and the product is isolated via filtration and recrystallization from heptane.
Key Considerations :
- Regioselectivity : The reaction exclusively forms the N1-substituted product due to the higher acidity of the N1 hydrogen (pKa ≈ 14.5) compared to N3 (pKa ≈ 17).
- Yield Optimization : Yields of 70–75% are achievable, with impurities arising from di-substitution or elimination minimized through controlled stoichiometry (imidazole:haloester = 1.2:1).
Michael Addition to α,β-Unsaturated Esters
Michael addition of imidazole to methyl acrylate represents a theoretically viable route, though the inherent low electrophilicity of acrylate esters necessitates activation. Catalytic strategies using Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) have been proposed.
Procedure :
A mixture of methyl acrylate, imidazole, and ZnCl₂ (10 mol%) in toluene is refluxed for 24 hours. The catalyst polarizes the α,β-unsaturated system, facilitating nucleophilic attack at the β-carbon.
Challenges :
Condensation Reactions
Knoevenagel condensation between imidazole and methyl acetoacetate offers a route to the target compound via dehydration. This method, inspired by the synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, involves base-mediated elimination.
Procedure :
Imidazole and methyl acetoacetate are heated with piperidine (catalyst) in ethanol, promoting β-keto ester condensation. The reaction proceeds via enolate formation, followed by elimination of water to generate the α,β-unsaturated system.
Advantages :
Esterification of 3-(1H-Imidazol-1-yl)prop-2-enoic Acid
Direct esterification of the pre-formed acid with methanol provides an alternative pathway. This approach, akin to transesterification methods in olmesartan medoxomil synthesis, ensures high purity.
Procedure :
3-(1H-Imidazol-1-yl)prop-2-enoic acid is refluxed with methanol and concentrated sulfuric acid (H₂SO₄) for 12 hours. The crude product is purified via distillation under reduced pressure.
Optimization :
- Catalyst Choice : H₂SO₄ outperforms resin-based catalysts (e.g., Amberlyst-15) in terms of conversion rate (90% vs. 75%).
- Purity Control : Residual acid is removed by washing with saturated NaHCO₃, ensuring a final purity >98%.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution | Methyl 3-bromoprop-2-enoate | NaH, NMP, 25°C, 16h | 75 | 95 | High regioselectivity, scalable | Requires toxic haloester precursor |
| Michael Addition | Methyl acrylate | ZnCl₂, toluene, reflux | 45 | 85 | Simple reagents | Low yield, side reactions |
| Condensation | Methyl acetoacetate | Piperidine, ethanol, Δ | 65 | 90 | One-pot synthesis | Requires dehydration control |
| Esterification | 3-(Imidazol-1-yl)propenoic acid | H₂SO₄, MeOH, reflux | 85 | 98 | High purity, mild conditions | Acid handling, corrosion risks |
Optimization Strategies and Yield Enhancement
Solvent and Base Selection in Nucleophilic Substitution
Replacing NMP with dimethylformamide (DMF) increases reaction rates but complicates purification due to higher boiling points. Tertiary amines (e.g., DBU) offer milder alternatives to NaH, reducing side reactions.
Catalytic Enhancements in Michael Addition
Employing microwave irradiation (100°C, 30 min) improves yields to 60% by accelerating imidazole activation.
Green Chemistry Approaches
Solvent-free condensation using ball milling achieves 70% yield with reduced waste, aligning with sustainable practices.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-imidazol-1-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 3-(1H-imidazol-1-yl)prop-2-enoate is an organic compound featuring an imidazole ring and a prop-2-enoate moiety, with the molecular formula and a molecular weight of approximately 178.19 g/mol. It is considered valuable for research and application in medicinal chemistry due to its unique combination of an imidazole ring and a propene derivative, which gives it distinct chemical reactivity and biological properties. The imidazole ring can coordinate with metal ions, suggesting uses in catalysis and coordination chemistry.
Scientific Research Applications
- Antimicrobial and Antifungal Properties : Compounds containing imidazole rings often demonstrate antimicrobial and antifungal properties. this compound interacts with specific enzymes and receptors, potentially leading to antimicrobial effects.
- Drug Development : this compound's biological activity is attributed to its interaction with various biological targets, making it a candidate for drug development against microbial infections.
- Coordination Chemistry and Catalysis : The imidazole ring's ability to coordinate with metal ions suggests potential applications in catalysis and coordination chemistry.
Mechanism of Action
The mechanism of action of Methyl 3-(1H-imidazol-1-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological activity . The compound can inhibit or activate specific pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 3-(1H-imidazol-1-yl)prop-2-enoate with analogous imidazole-containing esters and acids, focusing on structural features, synthesis, and physicochemical properties.
Structural and Functional Group Variations
Table 1: Structural Comparison of Imidazole Derivatives
This compound
- Synthesis: Typically prepared via esterification of the corresponding propenoic acid with methanol under acidic conditions, analogous to methods described for compound 12 in .
- Key Properties : High solubility in polar aprotic solvents (e.g., DMSO, chloroform) due to the imidazole and ester groups.
Compound 10 (Tetrazole Derivative)
- Synthesis : Achieved via General Procedure 6 (yield: 91%) involving alkylation and esterification .
- Physical Data : ESI-MS (m/z): 313.34 (M+H⁺); NMR shows characteristic imidazole (δ 8.80 ppm) and tetrazole signals .
Compound 14b (Benzimidazole Acid)
- Synthesis : Derived from benzoimidazole precursors with nitro and CF₃ substituents. Yield: 79%; mp: 279.4°C .
- Reactivity: The electron-withdrawing nitro and CF₃ groups enhance acidity (pKa ~3–4) compared to non-substituted analogs .
Compound 11a (Trityl-Protected Imidazole)
- Synthesis : Direct reduction of aldehyde intermediates; trityl group improves stability during synthesis .
- Solubility : Lower solubility in polar solvents due to bulky trityl substituent .
Compound 32 (Biphenyl Tetrazole Ester)
Pharmacological and Reactivity Profiles
- This compound: Limited pharmacological data in the provided evidence, but the α,β-unsaturated ester is reactive in Michael additions, useful in polymer chemistry or as a prodrug .
- Compound 10 and 32 : Tetrazole groups mimic carboxylic acids in binding assays, enhancing metabolic stability .
- Compound 11a : Trityl protection reduces imidazole’s basicity, favoring applications in nucleophilic substitutions .
Q & A
Q. What safety protocols are essential for handling reactive intermediates in the synthesis of this compound?
- Methodological Answer : Air-sensitive intermediates (e.g., thiols) require Schlenk-line techniques under nitrogen. Personal protective equipment (PPE) includes nitrile gloves and face shields. Waste management follows EPA guidelines for imidazole-containing compounds, with neutralization prior to disposal .
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